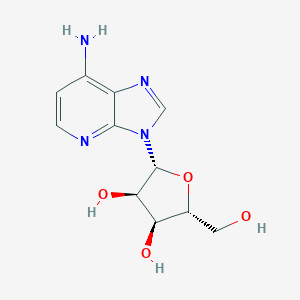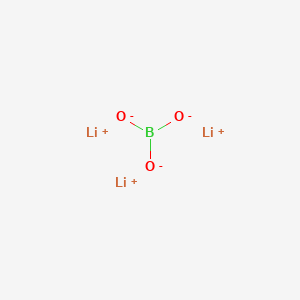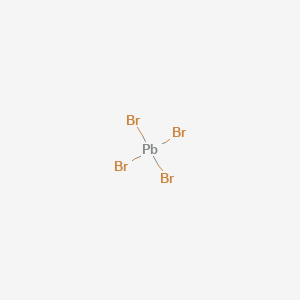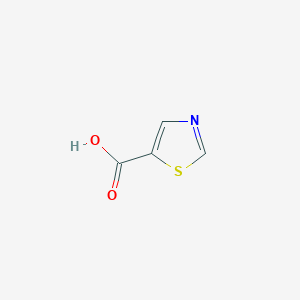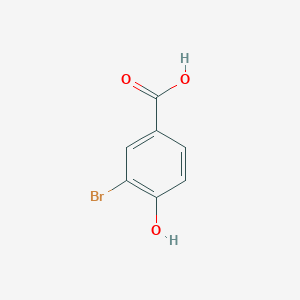
3-Bromo-4-hydroxybenzoic acid
Overview
Description
3-Bromo-4-hydroxybenzoic acid is an organic compound with the chemical formula C7H5BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom and the hydrogen atom at the fourth position is replaced by a hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-hydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Aromatic-L-amino acid decarboxylase is an enzyme involved in the synthesis of several neurotransmitters like dopamine and serotonin.
Mode of Action
This compound acts as an inhibitor of its target enzymes. It binds to these enzymes and prevents them from catalyzing their respective reactions . The IC50 values for both rat fetal and rat gastric HDC, as well as for aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa, are 1 mM .
Biochemical Pathways
By inhibiting HDC and aromatic-L-amino acid decarboxylase, this compound affects the biochemical pathways involved in the synthesis of histamine and several neurotransmitters . The downstream effects of this inhibition can lead to changes in physiological processes that rely on these molecules, such as immune response (histamine) and neural signaling (neurotransmitters).
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of histamine and neurotransmitter synthesis due to the inhibition of HDC and aromatic-L-amino acid decarboxylase . This can lead to alterations in immune responses and neural signaling, among other physiological processes.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-hydroxybenzoic acid is known to interact with histidine decarboxylase (HDC), an enzyme involved in the conversion of histidine to histamine . It acts as an inhibitor of HDC, with an IC50 of 1 mM for both rat fetal and rat gastric HDC . It also inhibits aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa in vitro with IC50s of 1 mM for both enzymes .
Cellular Effects
The inhibition of HDC by this compound can impact various cellular processes. HDC is involved in the production of histamine, a molecule that plays a crucial role in immune response, gastric acid secretion, and neurotransmission . Therefore, the inhibition of HDC by this compound can potentially affect these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the active site of HDC, leading to the inhibition of the enzyme . This prevents the conversion of histidine to histamine, thereby influencing histamine-dependent physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxybenzoic acid can be achieved through several methods. One common method involves the bromination of 4-hydroxybenzoic acid. The reaction typically uses bromine as the brominating agent in the presence of a solvent like dichloroethane and an acid catalyst such as sulfuric acid . The reaction is carried out at low temperatures to control the bromination process and obtain the desired product.
Another method involves the esterification of this compound to form its methyl ester, followed by hydrolysis to yield the acid. This process involves heating the compound with methanol and sulfuric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with alcohols in the presence of an acid catalyst to form esters.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Bromination: Bromine in dichloroethane with sulfuric acid as a catalyst.
Esterification: Methanol and sulfuric acid under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzoic acids.
Esterification: Methyl 3-Bromo-4-hydroxybenzoate.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
3-Bromo-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis to produce other complex molecules.
Medicine: Investigated for its potential therapeutic effects due to its enzyme inhibition properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-hydroxybenzoic acid: Similar structure but with the bromine and hydroxyl groups swapped.
3-Chloro-4-hydroxybenzoic acid: Chlorine atom instead of bromine.
4-Hydroxybenzoic acid: Lacks the bromine atom.
Uniqueness
3-Bromo-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEQDAIDOBVHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931899 | |
| Record name | 3-Bromo-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-41-5 | |
| Record name | 3-Bromo-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Bromo-4-hydroxybenzoic acid in bioremediation?
A: this compound is a key product in the microbial degradation of brominated pollutants. Research has shown that the bacterium Acinetobacter sp. XB2, isolated from contaminated soil, can degrade Bromoxynil Octanoate, a common herbicide, with this compound identified as a degradation product []. This finding suggests a potential role of such bacteria and their enzymatic pathways in bioremediation strategies for environments contaminated with brominated compounds.
Q2: How does this compound interact with the enzyme NpRdhA?
A: this compound is the product of the reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoic acid by the marine enzyme NpRdhA []. Molecular dynamics simulations suggest that 3,5-dibromo-4-hydroxybenzoic acid enters the enzyme's active site through a wide channel. Following the removal of a bromine atom by NpRdhA, the product, this compound, is expelled through the same channel []. This interaction sheds light on the enzyme's mechanism and potential applications in bioremediation.
Q3: What are the structural properties of this compound?
A: this compound is an aromatic compound. Its structure comprises a benzene ring with a carboxylic acid group (-COOH) at position 1, a hydroxyl group (-OH) at position 4, and a bromine atom (-Br) at position 3. While the exact molecular weight may vary slightly depending on isotopic abundance, it can be calculated based on its molecular formula. Spectroscopic techniques like IR, MS, and NMR can further elucidate its structural features and provide detailed information about its functional groups and bonding patterns. These techniques are crucial for identifying and characterizing this compound from various sources [, ].
Q4: How does the incorporation of this compound influence the properties of copolyesters?
A: The inclusion of this compound significantly impacts the thermal properties of copolyesters. Studies on poly{(3-bromo-4-oxybenzoate)-co-[8-(3-oxyphenyl)octanoate]}, a copolyester incorporating this compound, revealed a lower transition temperature compared to its non-brominated counterpart []. This lowered transition temperature, observed at specific monomer ratios, indicates enhanced melt processability, a desirable characteristic for various applications [, ].
Q5: Can this compound be found in natural sources?
A: Yes, this compound has been isolated from natural sources. It was identified as a constituent of both the brown alga Leathesia nana [] and the red alga Polysiphonia urceolata []. This discovery highlights the diverse chemical repertoire of marine organisms and their potential as sources of novel bioactive compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

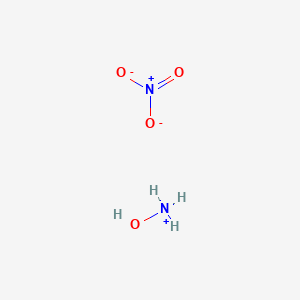


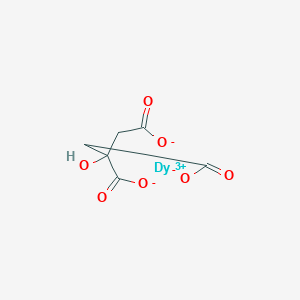

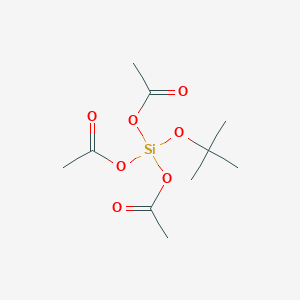
![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)
